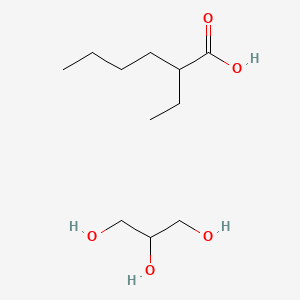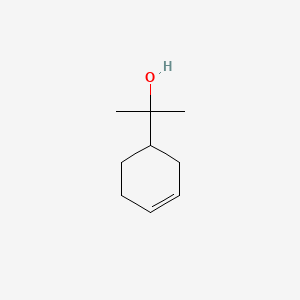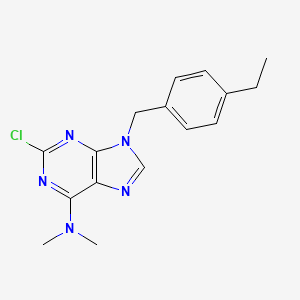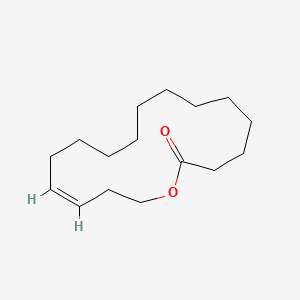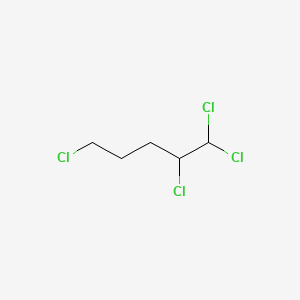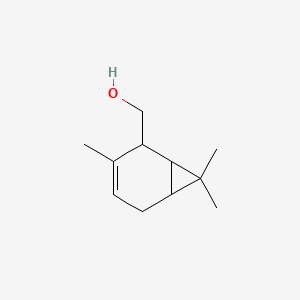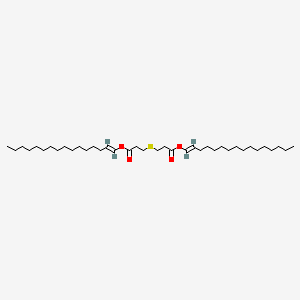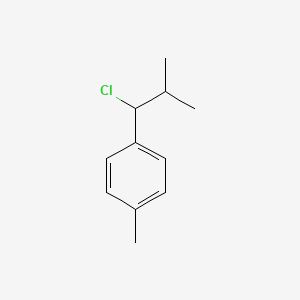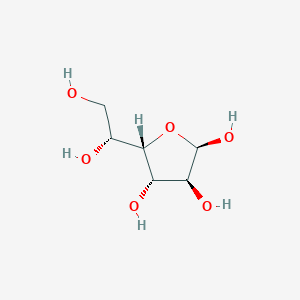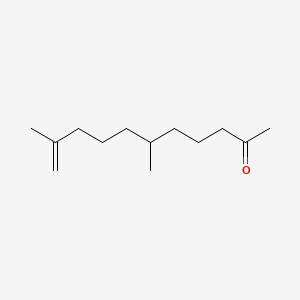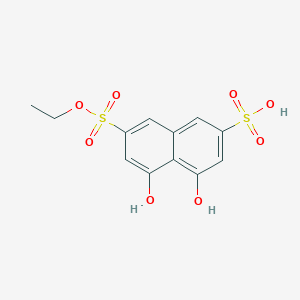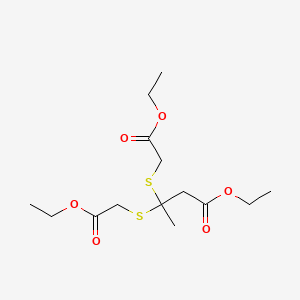
Isopentadecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentadecyl methacrylate, also known as 13-methyltetradecyl 2-methylprop-2-enoate, is an organic compound with the molecular formula C19H36O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in applications requiring water-resistant materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopentadecyl methacrylate can be synthesized through esterification reactions involving methacrylic acid and isopentadecyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form polymethacrylate polymers.
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and isopentadecyl alcohol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Free radical initiators like AIBN, conducted under inert atmosphere (e.g., nitrogen) at elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, conducted under reflux conditions.
Major Products Formed
Polymerization: Polymethacrylate polymers.
Hydrolysis: Methacrylic acid and isopentadecyl alcohol.
Transesterification: Various methacrylate esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Isopentadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of hydrophobic coatings for medical implants and prosthetics.
Industry: Applied in the production of water-resistant coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of isopentadecyl methacrylate primarily involves its ability to polymerize and form hydrophobic polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit hydrophobic properties due to the presence of the long alkyl chain (isopentadecyl group), making them suitable for applications requiring water resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with a shorter alkyl chain.
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Contains a butyl group, offering different hydrophobic properties compared to isopentadecyl methacrylate.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts superior hydrophobic properties compared to shorter-chain methacrylate esters. This makes it particularly valuable in applications requiring enhanced water resistance and durability .
Eigenschaften
CAS-Nummer |
94247-08-2 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
13-methyltetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-21-19(20)18(3)4/h17H,3,5-16H2,1-2,4H3 |
InChI-Schlüssel |
IADHOSOWVPXCGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


